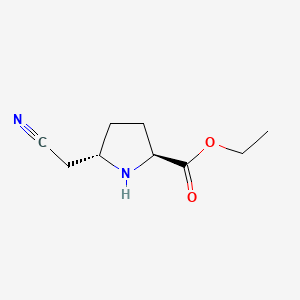![molecular formula C8H17N3 B574144 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine CAS No. 171351-29-4](/img/structure/B574144.png)
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine, also known as 1,4-diazabicyclo[2.2.2]octane or triethylenediamine, is a bicyclic organic compound with the molecular formula C6H12N2. This colorless solid is a highly nucleophilic tertiary amine base, commonly used as a catalyst and reagent in polymerization and organic synthesis .
Preparation Methods
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine is typically synthesized through thermal reactions of compounds such as ethanolamine in the presence of zeolitic catalysts. An idealized conversion involves the reaction of ethanolamine to produce the compound along with ammonia and water . The compound can also be purified by sublimation under vacuum or recrystallization from petroleum ether .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can form adducts with hydrogen peroxide and sulfur dioxide.
Substitution: It is used in the synthesis of isoxazole derivatives via dehydration of primary nitro compounds in the presence of dipolarophiles.
Common reagents and conditions used in these reactions include dichloromethane, fluorine, and dipolarophiles. Major products formed from these reactions include isoxazole derivatives and polyurethane .
Scientific Research Applications
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a strong base and catalyst in organic synthesis.
Medicine: It is employed in the synthesis of various pharmaceutical compounds.
Industry: It is used in the production of polyurethane and other polymers.
Mechanism of Action
The compound exerts its effects primarily through its strong nucleophilicity and basicity. As a nucleophilic catalyst, it promotes various coupling reactions by forming adducts with reactants. It also acts as a strong ligand and Lewis base, forming stable complexes with various molecules .
Comparison with Similar Compounds
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Both compounds are highly nucleophilic and serve as strong bases and catalysts in organic synthesis. this compound is unique in its ability to form stable adducts with hydrogen peroxide and sulfur dioxide .
Similar compounds include:
- Quinuclidine
- Tropane
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
Properties
IUPAC Name |
2-(1,4-diazabicyclo[2.2.2]octan-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c9-2-1-8-7-10-3-5-11(8)6-4-10/h8H,1-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPHSNMEZJEBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667867 |
Source


|
| Record name | 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171351-29-4 |
Source


|
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171351-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)

![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)






